Hydroxylamine phosphate

概要

説明

Hydroxylamine phosphate is a compound with the CAS number 20845-01-6 . It is used as a raw material for the preparation of cyclohexanone oxime . Pure hydroxylamine is characterized by structural instability, spontaneous decomposition upon heating, and possible explosion .

Synthesis Analysis

Hydroxylamine phosphate can be synthesized through various methods. One such method involves a coupling process of electrodialysis with oxime hydrolysis reaction . This process includes the oxime hydrolysis, the hydroxylamine protonation reaction, and the separation process, which are integrated into a triple-chamber electrodialysis stack .

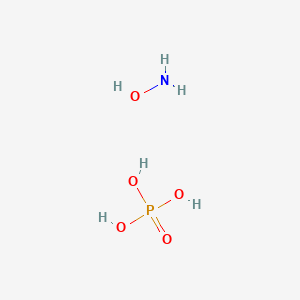

Molecular Structure Analysis

The molecular formula of Hydroxylamine phosphate is HNOP . It has an average mass of 131.025 Da and a monoisotopic mass of 130.998352 Da .

Chemical Reactions Analysis

Hydroxylamine phosphate can undergo various chemical reactions. For instance, it can be involved in a coupling process of electrodialysis with oxime hydrolysis reaction for the preparation of hydroxylamine sulfate . The decomposition voltage in this process is above 1.93 V .

Physical And Chemical Properties Analysis

Hydroxylamine phosphate is a white crystalline solid . It is highly soluble in water, as well as in methanol and ethanol . A 1 wt % aqueous solution of hydroxylammonium chloride at 20 °C has a pH value of 3.2 .

科学的研究の応用

Analytical Applications in Biochemistry Hydroxylamine phosphate has been utilized in biochemistry for the quantitative determination of compounds like acetylcholine. It converts acetylcholine stoichiometrically to hydroxamic acid in a specific reaction, offering a method adaptable to different conditions. This application is significant for analyzing short chain 0-acyl derivatives (Hestrin, 1949).

Role in Calcium Transport Studies In studies concerning skeletal muscle microsomes, hydroxylamine inhibits ATPase activity and calcium transport, implicating it in investigations of cellular mechanisms. The inhibition patterns provide insights into the biochemical processes involving acyl phosphates (Martonosi, 1969).

Impact on Nucleic Acids Hydroxylamine and its derivatives interact with nucleic acids, playing roles in genomic stability and therapeutics. They directly react with nucleobases in DNA, influencing genetic mutations and offering potential in antiviral and anticancer applications (Kojima & Komatsu, 2010).

Applications in Enzymology Hydroxylamine has been employed in enzymological studies, such as in assays for enzymes like carbamoylphosphate synthetase. Its ability to trap carbamoyl phosphate in biochemical reactions makes it a valuable tool for enzymatic activity measurement (Levine & Kretchmer, 1971).

Investigations in Ophthalmic Biochemistry In ophthalmic research, hydroxylamine affects the light-dependent phosphorylation of rhodopsin in retinal studies. This application is crucial for understanding visual processes and photoreceptor biochemistry (Pepperberg & Okajima, 1992).

Exploration in Neurobiology Its effects on ATPase activity in neurological studies, particularly in relation to brain microsomes, highlight hydroxylamine's potential in probing enzyme mechanisms involving acyl phosphate groups (Chignell & Titus, 1968).

Phosphorylation Studies Hydroxylamine aids in the study of phosphate production and analysis in non-enzymatic reactions involving ATP, offering insights into the dynamics of biochemical reactions (Mullins & Lacey, 1981).

Applications in Organic Chemistry In organic chemistry, hydroxylamine is involved in allylic substitutions and serves as a nucleophile in transition-metal-catalyzed reactions. This application is significant for synthesizing various organic compounds (Miyabe et al., 2005).

Energy Transfer Research in Mitochondria The impact of hydroxylamine on electron and energy transfer reactions in mitochondria has been a subject of research, indicating its role in inhibiting these processes and thereby contributing to the understanding of mitochondrial function (Utsumi & Oda, 1969).

Phosphate Coating in Industrial Applications Hydroxylamine sulfate, a derivative, is used in zinc phosphate coating, affecting the microstructure and friction behavior of coatings on steel, highlighting its application in material science and industry (Xu et al., 2015).

Studies on Genetic Mutations Hydroxylamine's mutagenic effects on nucleic acids have been extensively studied, providing insights into its role in inducing genetic mutations and its implications in genetic research (Phillips & Brown, 1967).

Implications in Dental Health Products Hydroxylamine, in the form of hydroxyapatite, is used in oral care products for tooth remineralization and sensitivity reduction, signifying its relevance in dental health applications (Chen et al., 2021).

Reactions with Phosphate Triesters Hydroxylamine's reactions with phosphate triesters in the presence of alpha-effect nucleophiles have been studied, demonstrating its role in biochemical and chemical synthesis processes (Kirby et al., 2009).

Chromosomal Studies The influence of hydroxylamine on chromosomal breakage and rejoining, particularly in response to X-ray exposure, offers significant insights into cytogenetics and radiobiology (Cohn, 1964).

作用機序

The mechanism of action of Hydroxylamine phosphate involves several steps. In the electrodialysis with oxime hydrolysis reaction, the three steps, including the oxime hydrolysis, the hydroxylamine protonation reaction, and the separation process, are integrated into a triple-chamber electrodialysis stack .

Safety and Hazards

Hydroxylamine phosphate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction and is suspected of causing cancer .

将来の方向性

Future research directions could involve the development of more efficient and environmentally friendly methods for the synthesis of Hydroxylamine phosphate. For instance, an electrochemical method has been reported for the preparation of oximes, which serve as precursors for Hydroxylamine phosphate after facile hydrolysis . This method exhibits an economic advantage over conventional manufacturing .

特性

IUPAC Name |

hydroxylamine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO.H3O4P/c1-2;1-5(2,3)4/h2H,1H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYHQASRTSDPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20845-01-6 | |

| Record name | Hydroxylamine, phosphate (3:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10885082 | |

| Record name | Hydroxylamine dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19098-16-9, 58888-47-4 | |

| Record name | Hydroxylamine, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19098-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylammonium phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58888-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, phosphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019098169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, phosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylammonium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)

![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)